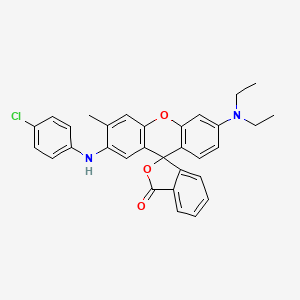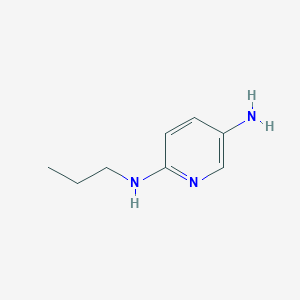
N~2~-Propylpyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Propylpyridine-2,5-diamine is an organic compound with the chemical formula C8H13N3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~2~-Propylpyridine-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloropyridine with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the substitution reaction, resulting in the formation of N2-Propylpyridine-2,5-diamine.
Industrial Production Methods
In an industrial setting, the production of N2-Propylpyridine-2,5-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Propylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: N2-Propylpyridine-2,5-diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Applications De Recherche Scientifique
N~2~-Propylpyridine-2,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N2-Propylpyridine-2,5-diamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate the activity of the enzymes, leading to various biological effects. The compound may also participate in signaling pathways by interacting with receptors or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound with a simple aromatic ring structure.
2,5-Diaminopyridine: A derivative with two amino groups at positions 2 and 5.
N~2~-Methylpyridine-2,5-diamine: A similar compound with a methyl group instead of a propyl group.
Uniqueness
N~2~-Propylpyridine-2,5-diamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for specific applications.
Propriétés
| 52025-40-8 | |
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-N-propylpyridine-2,5-diamine |
InChI |
InChI=1S/C8H13N3/c1-2-5-10-8-4-3-7(9)6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) |
Clé InChI |
YTZJHEGRZSRVDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


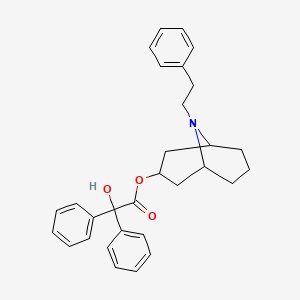
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/no-structure.png)

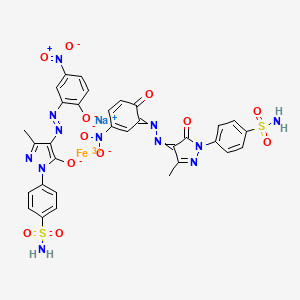
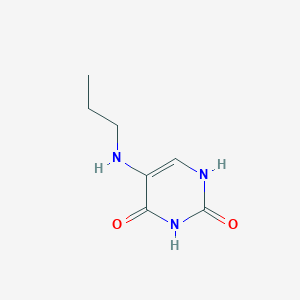

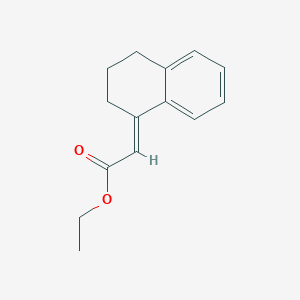
![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
